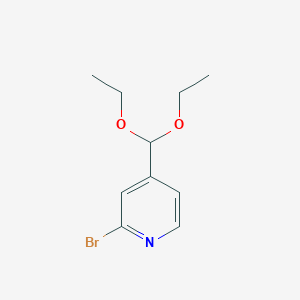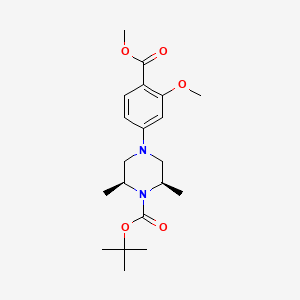
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of Substituents: The tert-butyl group, methoxy groups, and methoxycarbonyl group are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the methoxycarbonyl group can yield alcohols or amines.
Scientific Research Applications
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,6R)-4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Tert-butyl (2S,6R)-4-(3-methoxy-4-(hydroxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
Uniqueness
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl (2R,6S)-4-(3-methoxy-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-13-11-21(12-14(2)22(13)19(24)27-20(3,4)5)15-8-9-16(18(23)26-7)17(10-15)25-6/h8-10,13-14H,11-12H2,1-7H3/t13-,14+ |
InChI Key |
SVNPAHJCSIDRDO-OKILXGFUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


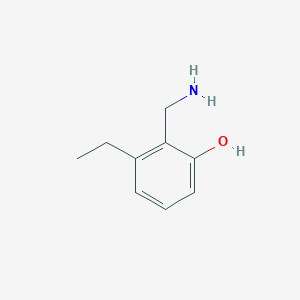
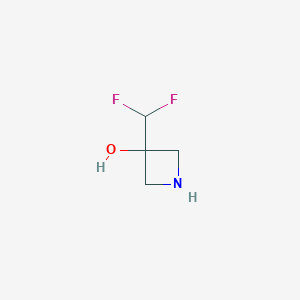
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
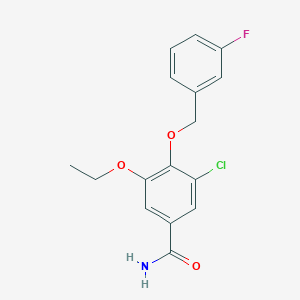
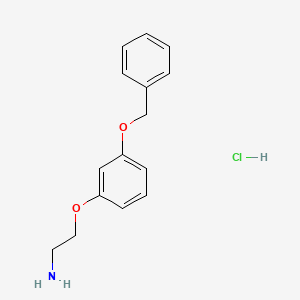
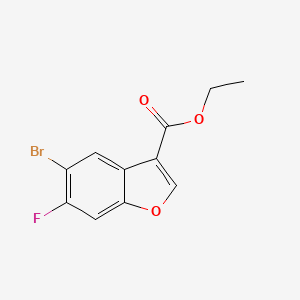
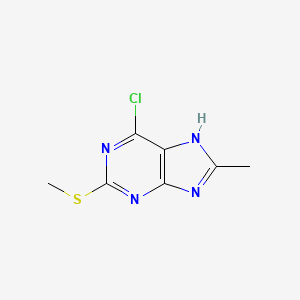
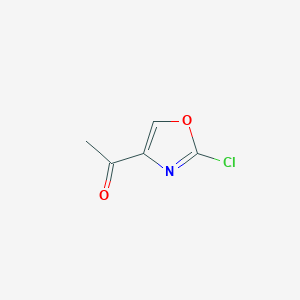
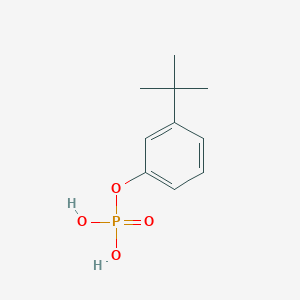
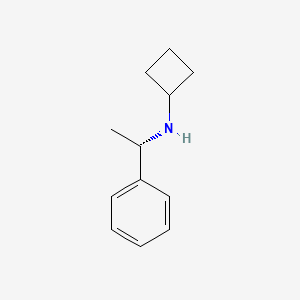
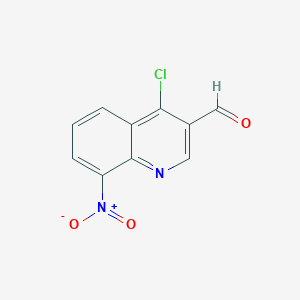
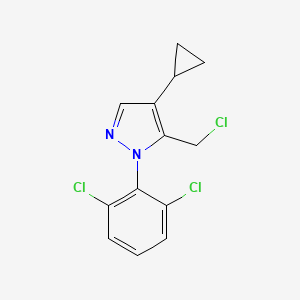
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
